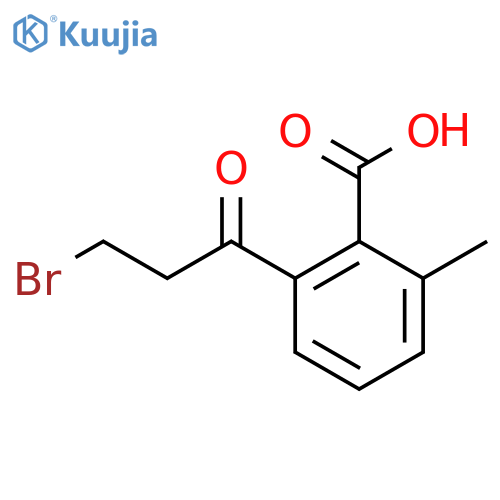Cas no 1804200-19-8 (2-(3-Bromopropanoyl)-6-methylbenzoic acid)

1804200-19-8 structure
商品名:2-(3-Bromopropanoyl)-6-methylbenzoic acid
CAS番号:1804200-19-8
MF:C11H11BrO3
メガワット:271.107242822647
CID:5008394
2-(3-Bromopropanoyl)-6-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Bromopropanoyl)-6-methylbenzoic acid
-
- インチ: 1S/C11H11BrO3/c1-7-3-2-4-8(9(13)5-6-12)10(7)11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
- InChIKey: QNMBENLPWJSYRE-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC=C(C)C=1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(3-Bromopropanoyl)-6-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005007-250mg |
2-(3-Bromopropanoyl)-6-methylbenzoic acid |
1804200-19-8 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010005007-500mg |
2-(3-Bromopropanoyl)-6-methylbenzoic acid |
1804200-19-8 | 97% | 500mg |
831.30 USD | 2021-07-06 | |
| Alichem | A010005007-1g |
2-(3-Bromopropanoyl)-6-methylbenzoic acid |
1804200-19-8 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
2-(3-Bromopropanoyl)-6-methylbenzoic acid 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
1804200-19-8 (2-(3-Bromopropanoyl)-6-methylbenzoic acid) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
